Cas no 937601-87-1 (4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde)
4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde
- 4-{2-[4-(BENZYLOXY)PHENOXY]ETHOXY}BENZALDEHYDE
- 4-{2-[4-(Benzyloxy)phenoxy]-ethoxy}benzenecarbaldehyde
- 4-(2-[4-(BENZYLOXY)PHENOXY]ETHOXY)BENZALDEHYDE
- CS-0325727
- MFCD08689765
- DTXSID90594781
- GA-0829
- 4-[2-(4-phenylmethoxyphenoxy)ethoxy]benzaldehyde
- 937601-87-1
- 4-{2-[4-(benzyloxy)phenoxy]ethoxy}benzenecarbaldehyde
- AKOS005072610
- 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde
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- MDL: MFCD08689765
- Inchi: 1S/C22H20O4/c23-16-18-6-8-20(9-7-18)24-14-15-25-21-10-12-22(13-11-21)26-17-19-4-2-1-3-5-19/h1-13,16H,14-15,17H2
- InChI Key: BOWAXMHWUNJGLB-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)OCC1C=CC=CC=1)CCOC1C=CC(C=O)=CC=1
Computed Properties
- Exact Mass: 348.13615911g/mol
- Monoisotopic Mass: 348.13615911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 9
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Melting Point: 123-125
4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde Security Information
- Hazard Statement: Irritant
4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019139915-5g |
4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde |
937601-87-1 | 95% | 5g |
$320.00 | 2023-08-31 | |
| TRC | B031655-250mg |
4-{2-[4-(Benzyloxy)phenoxy]-ethoxy}benzenecarbaldehyde |
937601-87-1 | 250mg |
$ 165.00 | 2022-06-07 | ||
| TRC | B031655-500mg |
4-{2-[4-(Benzyloxy)phenoxy]-ethoxy}benzenecarbaldehyde |
937601-87-1 | 500mg |
$ 275.00 | 2022-06-07 | ||
| Apollo Scientific | OR12026-1g |
4-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde |
937601-87-1 | 1g |
£176.00 | 2025-02-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396397-1g |
4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde |
937601-87-1 | 95+% | 1g |
¥1057.00 | 2024-04-24 | |
| abcr | AB257546-1 g |
4-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzenecarbaldehyde, 95%; . |
937601-87-1 | 95% | 1g |
€187.10 | 2023-04-27 | |
| abcr | AB257546-5 g |
4-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzenecarbaldehyde, 95%; . |
937601-87-1 | 95% | 5g |
€478.80 | 2023-04-27 | |
| abcr | AB257546-10 g |
4-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzenecarbaldehyde, 95%; . |
937601-87-1 | 95% | 10g |
€769.30 | 2023-04-27 | |
| A2B Chem LLC | AI62673-1g |
4-(2-[4-(Benzyloxy)phenoxy]ethoxy)benzaldehyde |
937601-87-1 | 1g |
$86.00 | 2024-07-18 | ||
| Ambeed | A296195-1g |
4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde |
937601-87-1 | 95% | 1g |
$308.0 | 2025-04-15 |
4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde Suppliers
4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde
Recent Advances in the Study of 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde (CAS: 937601-87-1)
The compound 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde (CAS: 937601-87-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzyloxy-phenoxy-ethoxy benzenecarbaldehyde structure, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological efficacy.
One of the key findings in recent research is the compound's role as a potent inhibitor of specific inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde effectively suppresses the NF-κB signaling pathway, which is central to the regulation of inflammatory responses. This discovery opens new avenues for the development of novel anti-inflammatory drugs targeting chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, the compound has also been investigated for its anticancer potential. A recent preclinical study highlighted its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The study, conducted by researchers at the University of Cambridge, revealed that the compound interacts with key apoptotic proteins, such as Bcl-2 and caspase-3, leading to programmed cell death. These findings suggest that 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde could serve as a lead compound for the development of targeted cancer therapies.
The synthetic optimization of 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde has also been a focal point of recent research. A team at the Massachusetts Institute of Technology (MIT) developed a novel, high-yield synthesis route that reduces the number of steps and improves overall efficiency. This advancement is critical for scaling up production and facilitating further pharmacological studies. The new synthetic approach, published in Organic Letters, utilizes a palladium-catalyzed coupling reaction, which significantly enhances the purity and yield of the final product.
Despite these promising developments, challenges remain in the clinical translation of 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed in future studies. However, the compound's multifaceted biological activities and improved synthetic accessibility position it as a valuable candidate for further investigation in the pharmaceutical industry.
In conclusion, recent research on 4-{2-4-(Benzyloxy)phenoxy-ethoxy}benzenecarbaldehyde (CAS: 937601-87-1) underscores its potential as a versatile therapeutic agent. Its anti-inflammatory and anticancer properties, coupled with advancements in synthetic chemistry, highlight its significance in drug discovery. Continued exploration of its biological mechanisms and optimization of its pharmacological profile will be essential for its eventual clinical application.
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